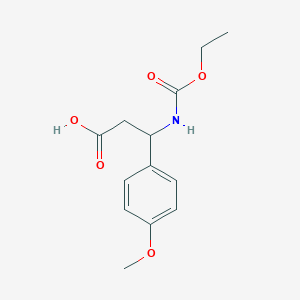

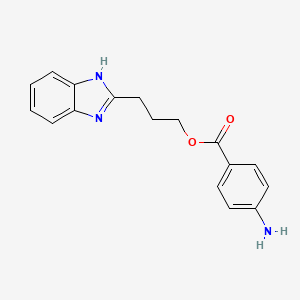

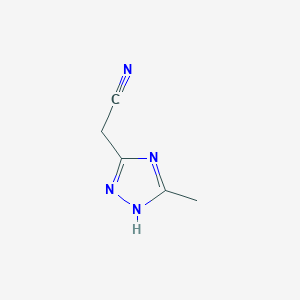

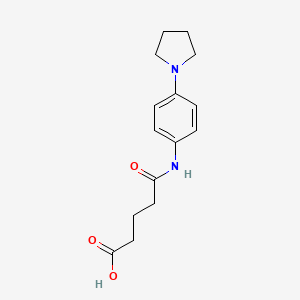

![molecular formula C9H8N2O2S B1297273 5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one CAS No. 243968-07-2](/img/structure/B1297273.png)

5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one

Vue d'ensemble

Description

Synthesis Analysis

A method has been developed for obtaining 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano [4’,3’:4,5]-and 5,6,7,8-tetrahydrobenzo [b]thieno [2,3-d]pyrimidin-4 (3H)-ones . The synthesis of these compounds is based on 2-R-amino-3-ethoxycarbonylpyrano [2,3- c ]thiophenes . It has been established that their cyclization with hydrazine hydrate requires vigorous conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR . For example, in one study, the IR spectrum showed absorption bands at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C). The 1 H-NMR spectrum showed various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis

The reactions of similar compounds with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, one compound was found to have a melting point of 230–232 °C .Applications De Recherche Scientifique

Synthèse de Dérivés

Une méthode a été développée pour la préparation de 2-R-substitués 3-amino-6,6-diméthyl-5,6-dihydro-8H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4-ones basée sur les 2-R-amino-3-éthoxycarbonylpyrano[2,3-C]thiophènes . Cette méthode pourrait être utilisée pour créer une variété de dérivés pour des recherches et des applications potentielles supplémentaires .

Activité Anticonvulsivante

Le composé a été étudié pour son activité anticonvulsivante . Cela suggère des applications potentielles dans le développement de nouveaux traitements pour l'épilepsie et d'autres troubles convulsifs .

Activité Tranquillisante

En plus de ses propriétés anticonvulsivantes, le composé a également été étudié pour ses propriétés tranquillisantes . Cela pourrait conduire à des applications potentielles dans le développement de nouveaux tranquillisants ou sédatifs .

Synthèse de Nouveaux Dérivés

Le composé a été utilisé dans la synthèse de nouveaux dérivés de thiazole, pyranothiazole, thiazolo[4,5-B]pyridines et thiazolo[5’,4’:5,6]pyrano[2,3-D]pyrimidine . Ces nouveaux dérivés pourraient avoir une large gamme de propriétés médicinales et biologiques .

Inhibiteurs du Récepteur du Facteur de Croissance Épidermique

Des dérivés du composé ont été synthétisés et caractérisés pour leur activité biologique en tant qu'inhibiteurs du récepteur du facteur de croissance épidermique . Cela suggère des applications potentielles dans le traitement de divers types de cancer .

Développement de Médicaments

Les pyrano[2,3-D]thiazoles, une classe de composés qui inclut “5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one”, présentent une large gamme d'applications de développement de médicaments contre l'obésité, l'hyperlipidémie, les maladies athéroscléreuses .

Mécanisme D'action

Mode of Action

It is known that the compound is synthesized from 2-R-amino-3-ethoxycarbonylpyrano[2,3-c]thiophenes . .

Biochemical Pathways

It is known that the compound is synthesized from 2-R-amino-3-ethoxycarbonylpyrano[2,3-c]thiophenes

Result of Action

Some studies have shown that certain compounds in the thienopyrimidinones class exhibit antimycobacterial activity , suggesting potential for development as antitubercular agents.

Analyse Biochimique

Biochemical Properties

5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases. These interactions are crucial as they can lead to the inhibition or activation of these enzymes, thereby influencing various cellular processes. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to conformational changes that affect enzyme activity .

Cellular Effects

The effects of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent substrate access and thus inhibit the enzyme’s catalytic activity. Additionally, the compound can induce conformational changes in proteins, leading to altered protein-protein interactions and downstream effects on cellular functions. These molecular interactions are critical for the compound’s role in modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, making it suitable for extended studies. Its degradation products and their effects on cellular functions are also of interest. Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. This distribution is essential for the compound’s biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one is a key factor in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of the compound can influence its interactions with target biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8-7-5-1-2-13-3-6(5)14-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTOWESQZGWBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C3=C(S2)N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328031 | |

| Record name | 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243968-07-2 | |

| Record name | 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

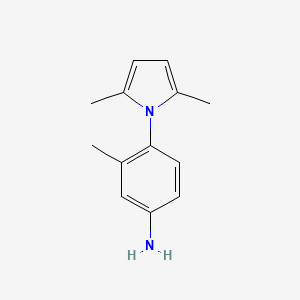

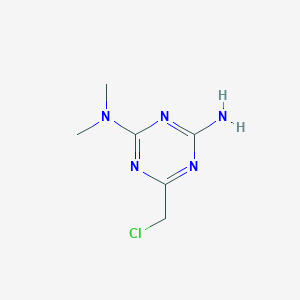

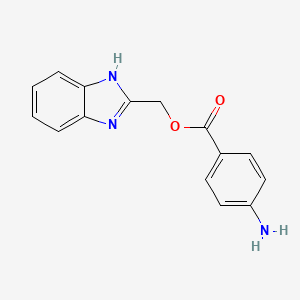

![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)